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molecular formula C5H11ClN2O B8388864 5,5-Dimethyl-pyrazolidin-3-one.Hydrochloride

5,5-Dimethyl-pyrazolidin-3-one.Hydrochloride

Cat. No. B8388864
M. Wt: 150.61 g/mol
InChI Key: PTMBVQZRBWAHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791114B2

Procedure details

A scintillation vial equipped with a stir bar was charged with 5,5-dimethyl-pyrazolidin-3-one (228 mg, 2.0 mmol) and 2.0 M HCl in Et2O (2 mL) was added. A white PPT formed. This was filtered and washed with further Et2O (20 mL). Amount obtained: 300 mg, 2.0 mmol, 100% yield. Step 3
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[NH:6][NH:5][C:4](=[O:7])[CH2:3]1.[ClH:9]>CCOCC>[ClH:9].[CH3:1][C:2]1([CH3:8])[NH:6][NH:5][C:4](=[O:7])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
CC1(CC(NN1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A scintillation vial equipped with a stir bar
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A white PPT formed
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with further Et2O (20 mL)
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Name
Type
Smiles
Cl.CC1(CC(NN1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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